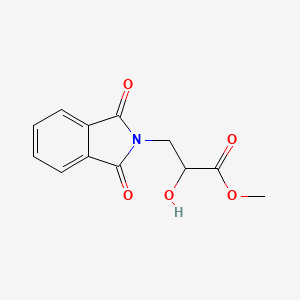

Methyl 3-(1,3-dioxoisoindolin-2-yl)-2-hydroxypropanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 3-(1,3-dioxoisoindolin-2-yl)-2-hydroxypropanoate: is a chemical compound characterized by its molecular structure, which includes a methyl ester group, a hydroxyl group, and a 1,3-dioxoisoindolin-2-yl moiety

Synthetic Routes and Reaction Conditions:

Nucleophilic Addition: One common synthetic route involves the nucleophilic addition of phthalimide to propiolate. This reaction typically requires specific conditions such as temperature control and the use of a suitable solvent to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques to obtain the final product.

Types of Reactions:

Reduction: Reduction reactions can also be performed, typically involving the addition of hydrogen or the removal of oxygen atoms.

Substitution: Substitution reactions may occur, where one functional group in the compound is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various reagents can be used depending on the specific substitution reaction desired.

Major Products Formed:

Oxidation Products: Depending on the specific conditions, oxidation can lead to the formation of carboxylic acids or ketones.

Reduction Products: Reduction reactions can yield alcohols or amines.

Substitution Products: Substitution reactions can result in the formation of different functional groups, such as halides or esters.

Mécanisme D'action

Target of Action

Methyl 3-(1,3-dioxoisoindolin-2-yl)-2-hydroxypropanoate is a derivative of isoindolinone , a class of compounds that have been found in a variety of natural products and synthetic biologically active compounds Isoindolinone derivatives have been known to interact with a variety of biological targets, depending on their specific structural features .

Mode of Action

Isoindolinone derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent or non-covalent bonds with target proteins or enzymes . The specific interactions and resulting changes would depend on the structural features of the isoindolinone derivative and the nature of its target.

Biochemical Pathways

Isoindolinone derivatives have been known to affect a variety of biochemical pathways, depending on their specific structural features and targets . These could include pathways related to cell cycle regulation, apoptosis, and signal transduction, among others .

Result of Action

Isoindolinone derivatives have been known to exert a variety of biological effects, depending on their specific structural features and targets . These could include antiproliferative effects, induction of apoptosis, and modulation of signal transduction pathways, among others .

Applications De Recherche Scientifique

Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for various chemical reactions. Biology: In biological research, the compound may be used to study enzyme mechanisms or as a probe in biochemical assays. Medicine: Potential medicinal applications include the development of pharmaceuticals, where the compound's properties can be harnessed for therapeutic purposes. Industry: In industrial applications, the compound may be used in the production of materials, such as polymers or coatings, due to its chemical stability and reactivity.

Comparaison Avec Des Composés Similaires

Methyl 2-(1,3-dioxoisoindolin-2-yl)acrylate: This compound is structurally similar but contains an acrylate group instead of a hydroxyl group.

Propanoic acid, 2,2-dimethyl-, 1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl ester: Another related compound with a different ester group.

Uniqueness: The presence of the hydroxyl group in Methyl 3-(1,3-dioxoisoindolin-2-yl)-2-hydroxypropanoate distinguishes it from similar compounds, providing unique chemical properties and reactivity.

This compound in various scientific and industrial fields. Its versatile applications and unique properties make it a valuable compound for research and development.

Is there anything specific you would like to know more about?

Activité Biologique

Methyl 3-(1,3-dioxoisoindolin-2-yl)-2-hydroxypropanoate (CAS No. 153744-36-6) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological properties, including relevant data tables, case studies, and research findings.

- Molecular Formula : C₁₂H₁₁N₁O₅

- Molecular Weight : 249.22 g/mol

- MDL Number : MFCD28134513

- CAS Number : 153744-36-6

The compound features a dioxoisoindoline structure, which is known for its diverse biological activities.

Anticancer Potential

Recent studies have highlighted the anticancer properties of compounds similar to this compound. For instance, compounds with similar isoindole structures have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Table 1: Summary of Anticancer Studies

These findings suggest that this compound may possess similar mechanisms that warrant further investigation.

Anti-inflammatory Activity

Compounds containing the isoindole moiety have also been investigated for their anti-inflammatory properties. In vitro studies indicate that these compounds can downregulate pro-inflammatory cytokines and inhibit pathways associated with inflammation.

Table 2: Anti-inflammatory Studies

| Study Reference | Inflammatory Model | IC50 (µM) | Key Findings |

|---|---|---|---|

| RAW264.7 Macrophages | 10.0 | Reduced TNF-alpha production | |

| LPS-Stimulated Cells | 8.5 | Inhibition of NF-kB pathway |

Case Study 1: Mechanistic Insights

A study published in a peer-reviewed journal explored the mechanistic insights into the action of this compound on ovarian cancer cells. The compound was found to interact with cannabinoid receptors, leading to apoptosis in PA1 cells through ceramide accumulation and mitochondrial dysfunction.

Case Study 2: Structure-Activity Relationship (SAR)

Research focusing on the structure-activity relationship (SAR) of isoindole derivatives has indicated that modifications to the hydroxyl and ester functionalities significantly influence biological activity. This suggests that further synthetic modifications could enhance the therapeutic potential of this compound.

Propriétés

IUPAC Name |

methyl 3-(1,3-dioxoisoindol-2-yl)-2-hydroxypropanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO5/c1-18-12(17)9(14)6-13-10(15)7-4-2-3-5-8(7)11(13)16/h2-5,9,14H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYRHMODRZVFVDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CN1C(=O)C2=CC=CC=C2C1=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.